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Cat. No.: B606332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BQR-695, also known as NVP-BQR695, is a potent and selective inhibitor of

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This enzyme plays a crucial role in various cellular

processes, including membrane trafficking, signal transduction, and the replication of several

viruses. As such, BQR-695 has emerged as a valuable chemical probe for studying the

physiological and pathological functions of PI4KIIIβ and as a potential starting point for the

development of novel therapeutics. This technical guide provides a comprehensive overview of

the chemical structure, properties, and biological activity of BQR-695, along with insights into

its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties
BQR-695 is a small molecule with the chemical formula C19H20N4O3. Its structure is

characterized by a central quinoxaline core. The detailed chemical and physical properties of

BQR-695 are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b606332?utm_src=pdf-interest
https://www.benchchem.com/product/b606332?utm_src=pdf-body
https://www.benchchem.com/product/b606332?utm_src=pdf-body
https://www.benchchem.com/product/b606332?utm_src=pdf-body
https://www.benchchem.com/product/b606332?utm_src=pdf-body
https://www.benchchem.com/product/b606332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Synonyms NVP-BQR695

Molecular Formula C19H20N4O3

Molecular Weight 352.39 g/mol

CAS Number 1513879-21-4

SMILES
COC(C(OC)=C1)=CC=C1C2=CC3=NC(NCC(N

C)=O)=CN=C3C=C2

Appearance White to off-white solid

Solubility DMSO: 50 mg/mL (141.89 mM)

Biological Activity and Mechanism of Action
BQR-695 exerts its biological effects through the specific inhibition of PI4KIIIβ, an enzyme that

phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).

PI4P is a key signaling lipid and a precursor for other important phosphoinositides.

Potency and Selectivity
BQR-695 is a highly potent inhibitor of PI4KIIIβ with varying activity against different species'

enzymes.

Target IC50

Human PI4KIIIβ 80 nM

Plasmodium PI4KIIIβ 3.5 nM

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity

by 50%.

Mechanism of Action
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By inhibiting PI4KIIIβ, BQR-695 disrupts the cellular pool of PI4P. This disruption interferes with

several downstream cellular processes that are dependent on PI4P for their function. The

primary mechanism of action involves the modulation of membrane dynamics and signaling

pathways.

The PI4KIIIβ Signaling Pathway
PI4KIIIβ is a central node in a complex signaling network that regulates various cellular

functions. Its activity is controlled by upstream regulators, and its product, PI4P, influences a

range of downstream effectors.
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Caption: The PI4KIIIβ signaling pathway, its regulation, and downstream effects.
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Experimental Protocols
While a specific, detailed protocol for an in-house synthesis of BQR-695 is not publicly

available, researchers can procure the compound from commercial suppliers. For functional

studies, the activity of PI4KIIIβ and its inhibition by BQR-695 can be assessed using various in

vitro kinase assays. A commonly used method is the ADP-Glo™ Kinase Assay.

General Protocol for PI4KIIIβ Inhibition Assay using
ADP-Glo™
This protocol provides a general framework for assessing the inhibitory activity of BQR-695
against PI4KIIIβ. Specific concentrations and incubation times may require optimization.

Materials:

Recombinant human PI4KIIIβ enzyme

BQR-695 (dissolved in DMSO)

Phosphatidylinositol (PI) substrate

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

Compound Preparation: Prepare a serial dilution of BQR-695 in DMSO. Further dilute the

compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-

only control.

Kinase Reaction Setup: In a multiwell plate, combine the kinase reaction buffer, PI substrate,

and the diluted BQR-695 or DMSO control.
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Enzyme Addition: Add the recombinant PI4KIIIβ enzyme to each well to initiate the reaction.

ATP Addition: Start the kinase reaction by adding ATP to each well. The final ATP

concentration should be at or near the Km for PI4KIIIβ if known.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 60 minutes).

ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by

adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the

generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for

30-60 minutes.

Luminescence Measurement: Measure the luminescence of each well using a plate-reading

luminometer.

Data Analysis: Calculate the percentage of inhibition for each concentration of BQR-695
relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-

response curve.
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Caption: A generalized workflow for an in vitro PI4KIIIβ inhibition assay.
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Conclusion
BQR-695 is a valuable research tool for investigating the multifaceted roles of PI4KIIIβ in

health and disease. Its high potency and selectivity make it suitable for a range of in vitro and

potentially in vivo studies. This guide provides a foundational understanding of BQR-695's

chemical and biological properties to aid researchers in its application. Further studies are

warranted to fully elucidate its therapeutic potential.

To cite this document: BenchChem. [BQR-695 (NVP-BQR695): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606332#bqr-695-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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